Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Overview
Description
Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. The presence of multiple functional groups, including an ethyl ester, a phenyl group, and a pyrrolopyridazine core, makes it a molecule of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as acetic anhydride, phosphorus oxychloride, or other cyclizing agents to form the pyridazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Process optimization, including temperature control, solvent choice, and reaction time, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions at various positions on the pyridazine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides, amines, or alcohols.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate may be used to study biological processes and interactions. Its derivatives can serve as probes or inhibitors in biochemical assays.
Medicine: The compound and its derivatives have potential medicinal applications. They may be investigated for their pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: This compound lacks the methyl groups present in the target compound.
Ethyl 1,3-dimethyl-4-oxo-5-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: This compound has a similar structure but differs in the position of the methyl groups.
Uniqueness: Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its reactivity and versatility set it apart from similar compounds, making it a valuable molecule for scientific research and industrial use.
Properties
IUPAC Name |
ethyl 1,3-dimethyl-4-oxo-5-phenylpyrrolo[2,3-d]pyridazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-23-17(22)15-11(2)14-13(19(15)3)10-18-20(16(14)21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBTGAIWXMDFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=NN(C2=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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